1,2,3-Trimethoxy-4-(4-methoxy-2-nitrophenyl)benzene
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Overview
Description
2,3,4,4’-Tetramethoxy-2’-nitrobiphenyl is an organic compound with the molecular formula C16H17NO5 It is a derivative of biphenyl, characterized by the presence of four methoxy groups and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4’-tetramethoxy-2’-nitrobiphenyl typically involves the nitration of 2,3,4,4’-tetramethoxybiphenyl. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,3,4,4’-Tetramethoxy-2’-nitrobiphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 2,3,4,4’-tetramethoxy-2’-aminobiphenyl.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
2,3,4,4’-Tetramethoxy-2’-nitrobiphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,4,4’-tetramethoxy-2’-nitrobiphenyl involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The methoxy groups can influence the compound’s solubility and reactivity, affecting its interaction with enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5-Tetramethoxy-2’-nitrobiphenyl
- 2,3,4,4’-Tetramethoxy-2’-aminobiphenyl
- 3,3’-Dihydroxy-2,2’,4,4’-tetramethoxy-6,6’-dimethyldiphenyl ether
Uniqueness
2,3,4,4’-Tetramethoxy-2’-nitrobiphenyl is unique due to the specific positioning of its methoxy and nitro groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
6510-90-3 |
---|---|
Molecular Formula |
C16H17NO6 |
Molecular Weight |
319.31 g/mol |
IUPAC Name |
1,2,3-trimethoxy-4-(4-methoxy-2-nitrophenyl)benzene |
InChI |
InChI=1S/C16H17NO6/c1-20-10-5-6-11(13(9-10)17(18)19)12-7-8-14(21-2)16(23-4)15(12)22-3/h5-9H,1-4H3 |
InChI Key |
FMKXKFXUJQNAHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C(=C(C=C2)OC)OC)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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